![molecular formula C19H18ClN3O B6477161 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640976-55-0](/img/structure/B6477161.png)
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is a complex organic compound that features a chloro group, a benzamide moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-chlorobenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the benzamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro compound.
Reduction: : The benzamide group can be reduced to an amine.
Substitution: : The pyrazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.
Major Products Formed
Oxidation: : Chloro derivatives.
Reduction: : Amine derivatives.
Substitution: : Substituted pyrazoles.
Scientific Research Applications
Androgen Receptor Modulation
The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in specific tissues, which can lead to therapeutic benefits with reduced side effects compared to traditional anabolic steroids. Research indicates that 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide may be effective in treating conditions such as prostate cancer by antagonizing androgen receptor activity .
Cancer Treatment
Due to its ability to modulate androgen receptors, this compound is being investigated for its role in cancer therapy, particularly in androgen-dependent cancers like prostate cancer. The modulation of AR pathways can inhibit tumor growth and proliferation, presenting a promising avenue for treatment .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Study 1: Prostate Cancer Treatment
A clinical trial investigated the effects of SARMs on patients with advanced prostate cancer. Results indicated that patients treated with SARM compounds experienced reduced tumor sizes and improved quality of life compared to those receiving traditional therapies .
Study 2: Mechanistic Studies
In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit AR-mediated transcriptional activity in prostate cancer cell lines. This inhibition was associated with decreased cell viability and increased apoptosis .
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl-
3-Pyridinecarboxamide, 2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl-
Uniqueness
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is unique due to its specific structural features, such as the presence of the chloro group and the pyrazole ring
Biological Activity
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, a compound with the molecular formula C19H18ClN3O and a molecular weight of approximately 339.8 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzamide core, a chloro substituent, and a 1-methyl-1H-pyrazol-5-yl moiety, which suggests diverse interactions with biological targets.
Structural Characteristics
The IUPAC name of the compound reflects its structural components, indicating the presence of both chloro and pyrazole functionalities. The unique combination of these substituents may confer distinct pharmacological properties compared to similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. This modulation could lead to therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .
Understanding the mechanism of action is crucial for elucidating the therapeutic benefits of this compound. The interactions with mGluRs suggest that it may enhance synaptic transmission and neuronal plasticity, which are vital for cognitive functions and emotional regulation .
Comparative Analysis with Similar Compounds
To provide context for the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide | Structure | Different chlorine position may alter activity |
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Structure | Known for specific receptor interactions |
N-{4-chloro-2-[...]} | Structure | Variations in substituents could affect binding properties |
The structural variations among these compounds can lead to different biological activities, highlighting the importance of specific substituent positioning in pharmacological profiles .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with pyrazole derivatives similar to our compound:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds related to pyrazole showed IC50 values ranging from 3.79 µM to 49.85 µM against MCF7 and A549 cell lines respectively .
- Enzyme Inhibition : Research into benzamide derivatives has shown promising results as inhibitors of specific enzymes involved in cancer progression. For example, certain benzamide derivatives were found to inhibit heparanase with IC50 values as low as 0.23 µM, indicating potential for therapeutic use in oncology .
- Neuroprotective Effects : Compounds like this compound have been evaluated for their neuroprotective properties through modulation of glutamate receptors, which can help mitigate excitotoxicity associated with neurodegenerative disorders .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNOPEUTSRFXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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